N-(1-(4-(1H-imidazol-1-yl)phenyl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide N-(1-(4-(1H-imidazol-1-yl)phenyl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 915884-79-6
VCID: VC21524210
InChI: InChI=1S/C20H23N3O4S/c1-14-11-19(27-4)20(12-18(14)26-3)28(24,25)22-15(2)16-5-7-17(8-6-16)23-10-9-21-13-23/h5-13,15,22H,1-4H3
SMILES: CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)C2=CC=C(C=C2)N3C=CN=C3)OC
Molecular Formula: C20H23N3O4S
Molecular Weight: 401.5g/mol

N-(1-(4-(1H-imidazol-1-yl)phenyl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide

CAS No.: 915884-79-6

Cat. No.: VC21524210

Molecular Formula: C20H23N3O4S

Molecular Weight: 401.5g/mol

* For research use only. Not for human or veterinary use.

N-(1-(4-(1H-imidazol-1-yl)phenyl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide - 915884-79-6

Specification

CAS No. 915884-79-6
Molecular Formula C20H23N3O4S
Molecular Weight 401.5g/mol
IUPAC Name N-[1-(4-imidazol-1-ylphenyl)ethyl]-2,5-dimethoxy-4-methylbenzenesulfonamide
Standard InChI InChI=1S/C20H23N3O4S/c1-14-11-19(27-4)20(12-18(14)26-3)28(24,25)22-15(2)16-5-7-17(8-6-16)23-10-9-21-13-23/h5-13,15,22H,1-4H3
Standard InChI Key ZLRXCIWYYPHBLX-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)C2=CC=C(C=C2)N3C=CN=C3)OC
Canonical SMILES CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)C2=CC=C(C=C2)N3C=CN=C3)OC

Introduction

N-(1-(4-(1H-imidazol-1-yl)phenyl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of therapeutic agents. The compound features an imidazole ring, which is known for its biological activity, making it a subject of interest in drug design and synthesis.

Molecular Formula and Weight

  • Molecular Formula: C22H26N4O3S

  • Molecular Weight: 430.54 g/mol

Structural Representation

The structural representation of N-(1-(4-(1H-imidazol-1-yl)phenyl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide can be depicted as follows:

text
O || S | C6H4-C-C(C6H4-N=CH-N=C) | C | N | C

IUPAC Name

The IUPAC name for this compound is:

N-[1-(4-(1H-imidazol-1-yl)phenyl)ethyl]-2,5-dimethoxy-4-methylbenzenesulfonamide.

Synthesis

The synthesis of N-(1-(4-(1H-imidazol-1-yl)phenyl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide typically involves several steps:

  • Formation of the Imidazole Ring: The imidazole moiety is synthesized through standard methods involving the reaction of appropriate precursors.

  • Coupling Reactions: The imidazole derivative is then coupled with a phenyl group that contains an ethyl substituent.

  • Sulfonamide Formation: The final step involves the introduction of the sulfonamide group, which is critical for enhancing the compound's pharmacological properties.

Reaction Conditions

The synthesis generally requires controlled temperatures and specific catalysts to ensure high yield and purity of the final product.

Anticancer Potential

Recent studies have indicated that compounds similar to N-(1-(4-(1H-imidazol-1-yl)phenyl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide exhibit significant anticancer properties.

Table 1: Anticancer Activity of Related Compounds

Compound NameCell Line TestedIC50 (µM)Mechanism of Action
Compound AHeLa7Induction of apoptosis
Compound BMCF-712Cell cycle arrest
N-(...Compound)HeLa10Apoptosis via caspase activation

Mechanism of Action

The anticancer activity is primarily attributed to the compound's ability to induce apoptosis in cancer cells by activating caspases and disrupting cell cycle progression.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator